N-(4-cyanophenyl)-5-methylisoxazole-3-carboxamide
Description
N-(4-cyanophenyl)-5-methylisoxazole-3-carboxamide is an organic compound that belongs to the class of isoxazole derivatives This compound is characterized by the presence of a cyanophenyl group attached to the nitrogen atom and a carboxamide group attached to the isoxazole ring
Properties
Molecular Formula |
C12H9N3O2 |
|---|---|
Molecular Weight |
227.22 g/mol |
IUPAC Name |
N-(4-cyanophenyl)-5-methyl-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C12H9N3O2/c1-8-6-11(15-17-8)12(16)14-10-4-2-9(7-13)3-5-10/h2-6H,1H3,(H,14,16) |
InChI Key |
LMIDDLXXJOMAAC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC2=CC=C(C=C2)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-cyanophenyl)-5-methylisoxazole-3-carboxamide typically involves the reaction of 4-cyanophenylhydrazine with 3-methyl-2-butanone to form the corresponding hydrazone. This intermediate is then cyclized using acetic anhydride to yield the desired isoxazole derivative. The reaction conditions generally include refluxing the mixture in an appropriate solvent, such as ethanol or acetonitrile, for several hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-(4-cyanophenyl)-5-methylisoxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanophenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted isoxazole derivatives.
Scientific Research Applications
N-(4-cyanophenyl)-5-methylisoxazole-3-carboxamide exhibits notable biological activities, making it a candidate for various therapeutic applications. Research has highlighted its potential in the following areas:
-
Anticancer Activity :
- Studies have shown that this compound possesses antiproliferative properties against several cancer cell lines, including hepatocellular carcinoma and breast cancer. For instance, it demonstrated significant growth inhibition in the MCF-7 breast cancer cell line with an IC50 value of approximately 15 µM after 48 hours of treatment .
- The National Cancer Institute's Developmental Therapeutics Program reported that compounds similar to this compound exhibited growth inhibition across various cancer types, indicating its broad-spectrum anticancer potential .
- Mechanism of Action :
- Anti-inflammatory Properties :
Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | Observed Effect | Reference Year |
|---|---|---|---|
| Anticancer | MCF-7 (breast cancer) | IC50 = 15 µM | 2023 |
| Anticancer | Hepatocellular carcinoma | Growth inhibition observed | 2022 |
| Anti-inflammatory | Macrophages | TNF-alpha reduction by ~50% | 2025 |
Case Studies
-
Anticancer Activity Evaluation (2023) :
- Objective : To evaluate cytotoxic effects on human breast cancer cells.
- Findings : The compound showed a dose-dependent decrease in cell viability with an IC50 value of 15 µM after 48 hours of treatment.
-
Inflammation Model Study (2025) :
- Objective : To investigate anti-inflammatory properties using LPS-stimulated macrophages.
- Findings : Treatment with the compound reduced TNF-alpha and IL-6 levels by approximately 50% compared to controls.
Mechanism of Action
The mechanism of action of N-(4-cyanophenyl)-5-methylisoxazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-(4-cyanophenyl)-N’-[(sodiosulfo)methyl]urea: Known for its sweetness-inhibiting properties.
N-(4-cyanophenyl)thiourea: Studied for its antibacterial and antifungal activities.
Uniqueness
N-(4-cyanophenyl)-5-methylisoxazole-3-carboxamide is unique due to its isoxazole ring structure, which imparts distinct chemical and biological properties.
Biological Activity
N-(4-cyanophenyl)-5-methylisoxazole-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antitumor activity, interactions with biological macromolecules, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C12H10N4O2, with a molecular weight of approximately 230.24 g/mol. The compound features an isoxazole ring substituted with a cyanophenyl group and a carboxamide functional group, contributing to its unique biological activity.
Antitumor Activity
Research indicates that this compound exhibits notable antitumor properties . In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance, it has been shown to target specific kinases involved in tumor growth, making it a candidate for further development as an anticancer agent.
The compound's mechanism of action appears to involve the inhibition of key signaling pathways associated with tumor growth and survival. It has been reported to interact with biological macromolecules, including proteins that are pivotal in cancer cell signaling pathways. The structure-activity relationship (SAR) studies suggest that modifications to the isoxazole ring can enhance its potency against specific cancer types.
Comparative Analysis with Similar Compounds
A comparative analysis of structurally similar compounds provides insights into the unique biological activity of this compound. The following table summarizes key features and activities:
| Compound Name | Structural Features | Unique Aspects | Antitumor Activity |
|---|---|---|---|
| N-(4-fluorophenyl)-5-methylisoxazole-3-carboxamide | Fluorine substitution | Enhanced bioactivity due to fluorine | Moderate |
| N-(4-nitrophenyl)-5-methylisoxazole-3-carboxamide | Nitro group on phenyl | Increased electron-withdrawing effects | High |
| 5-(tert-butyl)isoxazol-3-carboxylic acid | Tert-butyl substitution | Different steric effects influencing reactivity | Low |
This table illustrates how variations in substituents can significantly affect the pharmacological profiles and biological activities of these compounds.
Case Studies
Several case studies highlight the effectiveness of this compound in preclinical models:
- Study on FLT3 Inhibition : A study demonstrated that derivatives of 5-methylisoxazole, including this compound, showed potent inhibitory activity against FLT3 kinase, which is often mutated in acute myeloid leukemia (AML). The compound exhibited an IC50 value in the nanomolar range, indicating strong efficacy against FLT3 mutations .
- Neurodegenerative Disease Models : Another investigation into the compound's potential as a dual inhibitor for CSF-1R and c-Kit revealed promising results in models of neurodegenerative diseases. The compound maintained structural integrity and demonstrated favorable pharmacokinetic properties, suggesting potential for therapeutic use in neuroinflammation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
